Ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate
Overview
Description
Ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to an imidazolidinyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate typically involves the following steps:
Formation of the imidazolidinyl ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the imidazolidinyl intermediate with ethyl propanoate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinyl ring, potentially converting them to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Brominated quinones.
Reduction: Alcohol derivatives of the imidazolidinyl ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and imidazolidinyl moieties. These interactions may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- Ethyl 3-(4-bromophenyl)propanoate
- Ethyl 2-(3-bromophenyl)propanoate
- Ethyl benzoate
Comparison: Ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate is unique due to the presence of the imidazolidinyl ring, which imparts distinct chemical and biological properties. In contrast, similar compounds like ethyl 3-(4-bromophenyl)propanoate and ethyl benzoate lack this ring structure, resulting in different reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-3-21-13(19)9(2)17-12(18)8-16(14(17)20)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDICSLGZCNIEHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)CN(C1=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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